4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one
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Overview
Description
4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrimidine ring. The presence of a chlorine atom at the 4th position and a keto group at the 6th position further defines its chemical structure. Compounds of this class are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH). This reaction leads to the formation of the pyrido[3,2-d]pyrimidin-6-one core by involving the acetyl methyl group and the amide carbonyl moiety in the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Cyclization Reactions: Reagents such as carboxylic acid chlorides and bases like sodium methoxide are used under reflux conditions.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Cyclization Reactions: Products include more complex fused heterocyclic compounds.
Scientific Research Applications
4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways that lead to cell proliferation. As a CDK4 inhibitor, it interferes with the cell cycle progression, thereby inhibiting cell division and growth .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar structure but differs in the position of the nitrogen atoms in the pyrimidine ring.
Pyrido[2,3-d]pyrimidin-7-one: Another isomer with different biological activities.
Pyrimidino[4,5-d][1,3]oxazine: Contains an additional oxygen atom in the fused ring system.
Uniqueness
4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity. Its ability to act as a tyrosine kinase and CDK4 inhibitor makes it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
4-chloro-5H-pyrido[3,2-d]pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7-6-4(9-3-10-7)1-2-5(12)11-6/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLSXWSBFPWUGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1N=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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